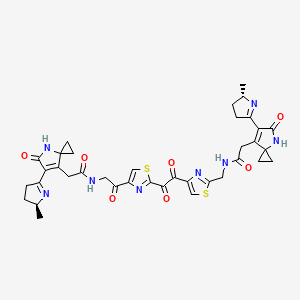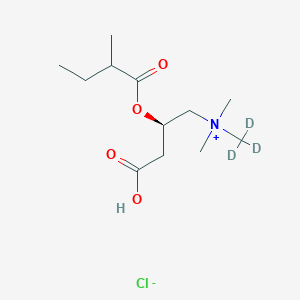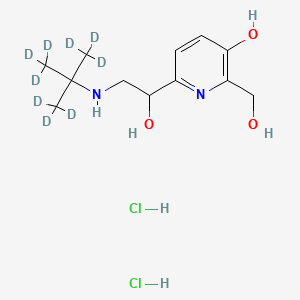
Pirbuterol-d9 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirbuterol-d9 (dihydrochloride) is a deuterated form of pirbuterol, a beta-2 adrenergic bronchodilator. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pirbuterol. The deuterium atoms in Pirbuterol-d9 replace the hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol-d9 (dihydrochloride) involves the incorporation of deuterium atoms into the pirbuterol molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods
Industrial production of Pirbuterol-d9 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Pirbuterol-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pirbuterol-d9 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Pirbuterol-d9 (dihydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of pirbuterol in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of pirbuterol with beta-2 adrenergic receptors.
Drug Development: Assists in the development of new bronchodilators by providing insights into the structure-activity relationship.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify pirbuterol and its metabolites
Mécanisme D'action
Pirbuterol-d9 (dihydrochloride) exerts its effects by stimulating beta-2 adrenergic receptors. This leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist with similar bronchodilating effects.
Albuterol: A widely used beta-2 adrenergic agonist for the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with similar pharmacological properties.
Uniqueness
Pirbuterol-d9 (dihydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide a distinct advantage in tracing and studying the metabolic pathways of pirbuterol, offering insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C12H22Cl2N2O3 |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
6-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/i1D3,2D3,3D3;; |
Clé InChI |
XIDFCZTVVCWBGN-VIVYLVLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
SMILES canonique |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
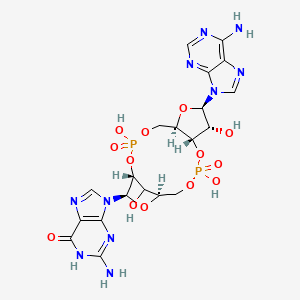
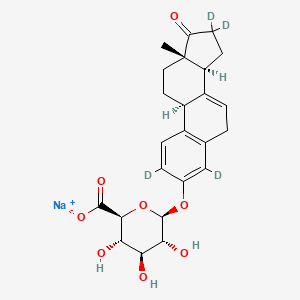

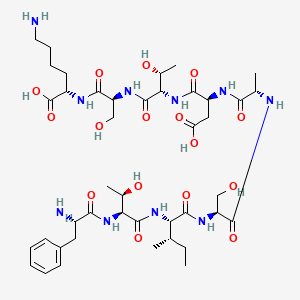
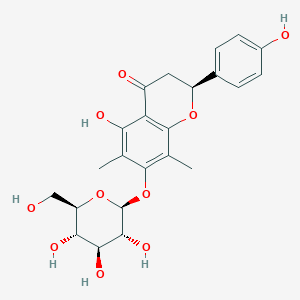
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
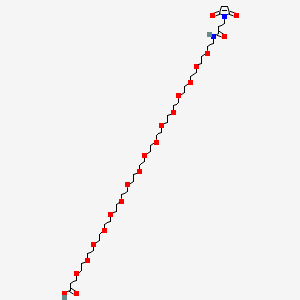
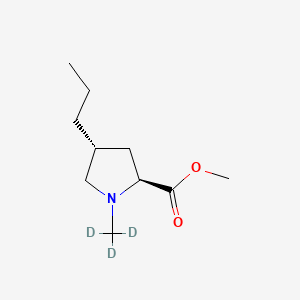
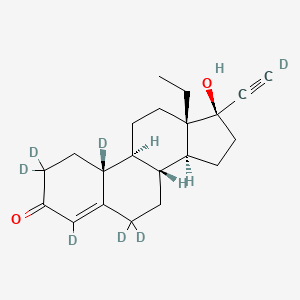

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
